N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
Description
The compound N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide features a benzamide backbone substituted with a morpholinosulfonyl group at the 4-position. The 1,2,4-triazole core is modified with a 2-methoxyphenyl group at the 4-position and a thioether-linked ethyl chain terminating in a 3,4-dihydroquinoline moiety. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-43-28-11-5-4-10-27(28)38-29(34-35-32(38)45-22-30(39)37-16-6-8-23-7-2-3-9-26(23)37)21-33-31(40)24-12-14-25(15-13-24)46(41,42)36-17-19-44-20-18-36/h2-5,7,9-15H,6,8,16-22H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWOAOFJYYMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
Key Differentiators of the Target Compound
- Structural Uniqueness: The integration of morpholinosulfonyl, 2-methoxyphenyl-triazole, and dihydroquinoline-ethyl groups distinguishes it from simpler triazole or benzamide derivatives.
- Synthetic Complexity : Multi-step synthesis involving precise S-alkylation and sulfonation steps, contrasting with simpler triazole-thiones .
Preparation Methods
Thiosemicarbazide Cyclization
Thiosemicarbazides react with α-haloketones or carbonyl derivatives to form the triazole ring. For example, 4-(2-methoxyphenyl)thiosemicarbazide is treated with chloroacetone in ethanol under reflux to yield the intermediate 5-(chloromethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . Microwave-assisted conditions (e.g., 100°C, 30 min) enhance reaction efficiency, achieving yields >85%.
Aminoguanidine-Based Cyclization
Aminoguanidine hydrochloride reacts with succinic anhydride to form N-guanidinosuccinimide , which undergoes recyclization with primary amines under microwave irradiation (50 W, 120°C) to yield triazole derivatives. This method is preferred for aliphatic amines but requires alternative pathways for aromatic substrates.
Table 1: Comparison of Triazole Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide | Thiosemicarbazide, chloroacetone | EtOH, reflux, 6 h | 82–88 |
| Aminoguanidine | Aminoguanidine, succinic anhydride | Microwave, 120°C | 75–85 |
Preparation of 4-(Morpholinosulfonyl)benzamide
The morpholinosulfonylbenzamide fragment is synthesized in two stages:
Sulfonylation of Benzaldehyde
4-Formylbenzenesulfonyl chloride reacts with morpholine in ethyl acetate at 0–20°C to form 4-(morpholinosulfonyl)benzaldehyde (92% yield). The aldehyde is oxidized to 4-(morpholinosulfonyl)benzoic acid using KMnO₄ in acidic conditions.
Amide Coupling
The benzoic acid is converted to the corresponding benzamide using EDCl/HOBt coupling with N-((5-mercapto-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)amine . Reactions are conducted in DMF at room temperature (24 h), yielding the benzamide intermediate.
Final Assembly via Thioether Formation
The triazole and benzamide intermediates are coupled via a thioether linkage:
Thiol-Alkylation
The 5-mercapto-triazole derivative reacts with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide in DMF using K₂CO₃ (80°C, 8 h). This step achieves 75–80% yield, with purification via column chromatography (SiO₂, EtOAc/hexane).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.72 (m, 4H, morpholine).
- LC-MS : m/z 678.2 [M+H]⁺ (calculated: 678.24).
Optimization and Challenges
Solvent Effects
- DMF enhances solubility of aromatic intermediates but may cause side reactions at elevated temperatures.
- Acetonitrile is preferred for alkylation steps to minimize hydrolysis.
Tautomerism Considerations
The 1,2,4-triazole core exhibits annular tautomerism, confirmed via X-ray crystallography. Tautomeric forms influence reactivity during coupling steps, necessitating pH control (pH 6–7).
Q & A
Q. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for cyclization steps) .
- Solvent selection (e.g., DMF for solubility vs. DCM for ease of removal) impacts yield .
Basic: Which spectroscopic techniques are essential for confirming the compound's structure and purity?
- NMR spectroscopy : H and C NMR confirm the integration of protons and carbons, particularly for distinguishing triazole (δ 8.1–8.5 ppm) and quinoline (δ 7.3–7.8 ppm) moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 621.23) and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm, sulfonyl S=O at 1150–1250 cm) .
Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, with retention times compared to standards .
Basic: What preliminary biological activities have been reported for this compound?
- Anticancer potential : IC values of 2.5–10 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to triazole-mediated apoptosis .
- Antimicrobial activity : Moderate inhibition (MIC = 32–64 μg/mL) against S. aureus and E. coli, attributed to the thioether and sulfonyl groups disrupting bacterial membranes .
- Anti-inflammatory effects : 40–60% reduction in TNF-α production in macrophages at 10 μM, likely via NF-κB pathway modulation .
Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?
- Target selection : Prioritize proteins with structural homology to known triazole/sulfonamide targets (e.g., COX-2, EGFR kinase) .
- Docking protocols : Use AutoDock Vina with flexible ligand sampling to model interactions, such as hydrogen bonding between the morpholinosulfonyl group and Arg120 in COX-2 .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC values to refine predictions .
Case study : Docking predicted strong binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol), later confirmed by in vitro tubulin polymerization assays .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Assess bioavailability (e.g., <20% oral bioavailability due to poor solubility) and metabolic stability via liver microsome assays .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., morpholine ring oxidation) that may reduce efficacy in vivo .
- Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tumor targeting, improving in vivo antitumor response by 3-fold .
Advanced: How does the compound's stability under physiological conditions affect its pharmacokinetic profile?
- pH-dependent degradation : The compound degrades rapidly at gastric pH (t = 1.2h at pH 1.2) but stabilizes in plasma (t = 8.5h) .
- Thermal stability : DSC shows decomposition above 200°C, indicating suitability for lyophilization .
- Light sensitivity : UV-Vis studies reveal photodegradation (λ = 320 nm), necessitating dark storage .
Mitigation : Prodrug derivatization (e.g., esterification of the benzamide group) improves stability in acidic environments .
Advanced: What structural modifications enhance selectivity for cancer versus normal cells?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF) on the triazole ring increases selectivity (SI > 10) by reducing off-target effects .
- Linker optimization : Replacing the thioether with a sulfoxide improves water solubility and reduces hepatotoxicity in murine models .
- Hybrid analogs : Fusion with indole scaffolds (e.g., ) enhances tubulin binding specificity, lowering IC in cancer cells by 50% .
Basic: What in vitro assays are recommended for initial mechanistic studies?
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation in treated cancer cells .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or cyclooxygenases (COX-1/2) .
- Membrane integrity tests : SYTOX Green uptake for antimicrobial activity assessment .
Advanced: How can SAR studies guide the optimization of this compound's potency?
- Triazole core : Rigid, planar analogs improve DNA intercalation but reduce solubility. Balancing π-π stacking with hydrophilic substitutions (e.g., -OH) enhances both .
- Quinoline moiety : Methylation at C3 increases metabolic stability (t from 2h to 6h in hepatocytes) .
- Sulfonyl group : Replacing morpholine with piperazine boosts COX-2 inhibition (IC from 1.2 μM to 0.7 μM) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins (e.g., albumin) bind >90% of the compound, requiring solid-phase extraction (C18 columns) for LC-MS/MS quantification .
- Low sensitivity : LLOQ of 5 ng/mL achievable via derivatization with dansyl chloride to enhance fluorescence .
- Isomer separation : Chiral HPLC (Chiracel OD-H column) resolves enantiomers formed during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
